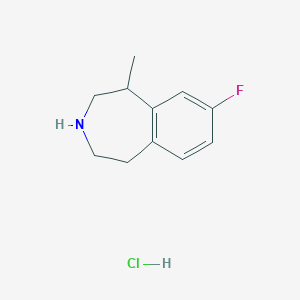

8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Description

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a benzazepine derivative with a fluorine atom at the 8-position and a methyl group at the 1-position of the benzazepine core. Benzazepines are known for their role as dopamine receptor ligands, with substituents critically influencing receptor selectivity, binding affinity, and functional activity (agonist/antagonist) .

Properties

IUPAC Name |

7-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMVVLFLOCRJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves the following steps:

Formation of the Benzazepine Core: The core structure is usually synthesized through a multi-step reaction starting with a suitable benzene derivative.

Fluorination: Introduction of the fluorine atom at the 8-position is achieved using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the base compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzazepines.

Scientific Research Applications

This compound is widely used in scientific research due to its structural complexity and biological activity. It serves as a building block in the synthesis of various pharmaceuticals and bioactive molecules. Its applications include:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including receptor binding and enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

SCH 23390 Hydrochloride

- Structure : R-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride.

- Key Differences :

- Substituents : Chlorine at position 7, hydroxyl at position 8, phenyl at position 1 (vs. fluorine at position 8 and methyl at position 1 in the target compound).

- Receptor Activity : Potent and selective dopamine D1-like receptor antagonist .

- Functional Effects : Blocks methamphetamine-induced behavioral sensitization and inhibits G protein-coupled inwardly rectifying potassium channels .

- Implications : The absence of a phenyl group and presence of fluorine in the target compound may reduce D1 receptor affinity but enhance selectivity for other targets (e.g., serotonin receptors).

(±)-8-Chloro-1-Methyl-2,3,4,5-Tetrahydro-1H-3-Benzazepine Hydrochloride

- Structure : 8-Chloro-1-methyl substitution with a racemic mixture.

- Key Differences: Halogen Position: Chlorine at position 8 (vs. fluorine in the target compound).

- Implications : Fluorine’s smaller atomic radius and higher electronegativity may alter receptor binding kinetics compared to chlorine.

7-Fluoro-2,3,4,5-Tetrahydro-1H-3-Benzazepine Hydrochloride

- Structure : Fluorine at position 7 (vs. position 8 in the target compound).

- Key Differences :

- Implications : Positional isomerism (7- vs. 8-fluoro) may shift receptor selectivity from dopamine to serotonin systems.

Lorcaserin Hydrochloride

- Structure : (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate.

- Key Differences :

- Implications : The target compound’s fluorine substitution may retain 5-HT2C affinity but with distinct metabolic or safety profiles.

Structural and Pharmacological Data Table

Research Findings and Implications

- Halogen Effects : Chlorine at position 7 or 8 enhances D1 receptor affinity, while fluorine may favor serotonin receptor interactions due to electronic effects .

- Methyl Group Impact : The 1-methyl group in the target compound and (±)-8-chloro analog may improve metabolic stability compared to phenyl-substituted SCH 23390 .

- Chirality : Racemic mixtures (e.g., (±)-8-chloro analog) show broader receptor interactions, whereas enantiopure compounds like Lorcaserin exhibit target specificity .

Biological Activity

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1333665-48-7

- Molecular Formula : C10H12ClFN2

- Molecular Weight : 202.67 g/mol

Biological Activity

Research indicates that compounds similar to 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine exhibit various biological activities:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to affect the dopaminergic and serotonergic systems, which are crucial in regulating mood and behavior.

Pharmacological Effects

- Antidepressant Activity : Studies suggest that benzazepine derivatives can enhance serotonin levels in the brain, potentially offering antidepressant effects.

- Neuroprotective Effects : Some research indicates that these compounds may protect against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells.

- Antipsychotic Properties : The modulation of dopamine receptors may contribute to antipsychotic effects, making it a candidate for further investigation in schizophrenia treatment.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The following table compares the biological activities of 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine with other related compounds:

| Compound | Antidepressant Activity | Neuroprotective Effects | Antipsychotic Properties |

|---|---|---|---|

| 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Moderate | Yes | Yes |

| 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine | High | Moderate | Yes |

| 6-Methyl-2,3,4,5-tetrahydroquinoline | Low | Yes | No |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Start with a benzazepine core structure and introduce fluorine via electrophilic aromatic substitution (e.g., using Selectfluor® or DAST) at the 8-position. Methylation at the 1-position can be achieved via reductive amination or alkylation with methyl iodide under basic conditions .

- Optimize reaction parameters (solvent, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. For example, use polar aprotic solvents (e.g., DMF) at 60–80°C for fluorination .

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can chromatographic methods be validated for assessing the purity of this compound and its impurities?

- Methodology :

- Use reverse-phase HPLC with a Chromolith® column (C18, 4.6 × 100 mm) and a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 5–95% B over 20 min, flow rate 1 mL/min .

- Validate specificity, linearity, and sensitivity by spiking synthetic impurities (e.g., des-fluoro or N-demethylated analogs) and analyzing recovery rates. Quantify limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : Assign peaks using , , and -NMR. The fluorine substituent at C8 will show a distinct signal (~ -120 ppm), while the methyl group at N1 appears as a singlet (~ δ 2.3–2.5 ppm in -NMR) .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H] ion. Fragmentation patterns should align with the benzazepine scaffold .

Advanced Research Questions

Q. How can polymorphic forms of this compound be systematically identified and characterized?

- Methodology :

- Screen for polymorphs using solvent recrystallization (e.g., ethanol, acetone, or water/THF mixtures) under varied temperatures and cooling rates .

- Characterize crystalline forms via X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Compare lattice energies and stability profiles .

Q. What computational approaches are suitable for predicting this compound’s binding affinity to dopamine or serotonin receptors?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT or D receptors). Optimize ligand-receptor interactions with density functional theory (DFT) for fluorine’s electrostatic effects .

- Validate predictions with in vitro assays (e.g., radioligand binding assays using -spiperone for D receptors) .

Q. How can AI-driven platforms accelerate reaction optimization for scaled synthesis?

- Methodology :

- Use platforms like ICReDD to integrate quantum chemical calculations (e.g., transition state analysis) with machine learning. Train models on existing benzazepine synthesis data to predict optimal catalysts/solvents .

- Implement real-time process analytical technology (PAT) with inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.